

# Comprehensive Spectral Profiling of 1-(4-Isocyanophenyl)ethanone

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## Compound of Interest

Compound Name: 1-(4-Isocyanophenyl)ethanone

CAS No.: 125192-28-1

Cat. No.: B050862

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CAS No: 125192-28-1 Formula: C<sub>9</sub>H<sub>7</sub>NO Molecular Weight: 145.16 g/mol Synonyms: 4-Isocyanacetophenone; p-Acetylphenyl isocyanide[1][2][3]

## Executive Summary & Application Context

**1-(4-Isocyanophenyl)ethanone** is a bifunctional aromatic building block featuring an electron-withdrawing acetyl group and a reactive isocyanide moiety.[1][2][3] It serves as a critical intermediate in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, enabling the rapid synthesis of peptidomimetics and heterocyclic scaffolds.[2] Additionally, its coordination chemistry is significant; the isocyanide carbon acts as a strong  $\sigma$ -donor and  $\pi$ -acceptor ligand for transition metals (Au, Pd, Pt), often used to tune the electronic properties of catalytic centers.[2][3]

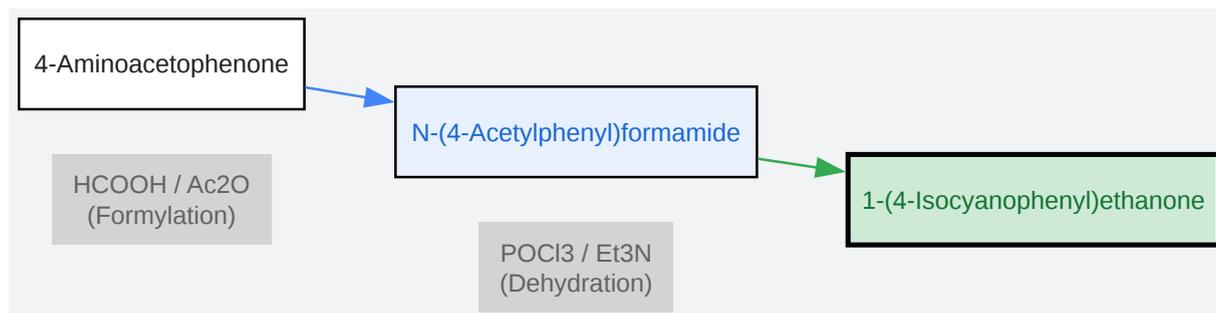
This guide provides a rigorous analysis of its spectral signature (NMR, IR, MS), establishing a self-validating protocol for structural confirmation.

## Synthesis & Purity Verification Pathway

To understand the spectral impurities often found in crude samples, one must understand the synthesis.[2] The standard route involves the dehydration of N-(4-acetylphenyl)formamide.[1][2][3]

## Reaction Workflow (Graphviz Visualization)

The following diagram illustrates the synthesis and potential fragmentation pathways relevant to mass spectrometry.



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Caption: Synthesis of **1-(4-Isocyanophenyl)ethanone** via formamide dehydration. Key impurities often include unreacted formamide (broad NH stretch in IR).<sup>[1][2][3]</sup>

## Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the isocyanide functionality.<sup>[1][2]</sup>

The linearity of the  $-N\equiv C$  bond results in a distinct, sharp absorption band that is easily differentiated from the isomeric nitrile ( $-C\equiv N$ ).<sup>[1][2][3]</sup>

## Diagnostic Bands

Functional Group	Frequency (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Mechanistic Insight
Isocyanide (-NC)	2115 – 2130	Strong, Sharp	v(N≡C) stretch	The terminal carbon lone pair creates a dipole moment distinct from nitriles (typically ~2220 cm <sup>-1</sup> ). <sup>[1][2][3]</sup> The acetyl group (EWG) slightly shifts this to higher frequencies compared to alkyl isocyanides.
Ketone (C=O)	1680 – 1690	Strong	v(C=O) stretch	Conjugation with the benzene ring lowers the frequency from the standard 1715 cm <sup>-1</sup> to the 1680s range.
Aromatic Ring	1590 – 1600	Medium	v(C=C) skeletal	Typical breathing modes of the para-substituted benzene ring.
C-H (Aromatic)	3030 – 3060	Weak	v(C-H) stretch	sp <sup>2</sup> hybridized C-H bonds. <sup>[1][2]</sup>

Protocol Note: Samples should be analyzed as thin films (if oil) or KBr pellets (if solid).<sup>[1][2]</sup>  
Avoid chlorinated solvents for liquid cells if possible, as they can mask the fingerprint region.<sup>[2]</sup>

## Nuclear Magnetic Resonance (NMR)

NMR analysis confirms the para-substitution pattern and the electronic environment of the isocyanide carbon.[1][2]

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

The molecule exhibits a classic AA'BB' splitting pattern due to the para-substitution, superimposed with the singlet of the acetyl methyl group.[2]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Coupling (J)	Structural Logic
7.96 – 8.00	Doublet (d)	2H	Ar-H (ortho to C=O)	J ≈ 8.5 Hz	Strongly deshielded by the magnetic anisotropy of the carbonyl group.[1][2][3]
7.45 – 7.50	Doublet (d)	2H	Ar-H (ortho to NC)	J ≈ 8.5 Hz	Less deshielded; the isocyanide group is electron-withdrawing but lacks the strong anisotropy of the carbonyl. [1][2][3]
2.61 – 2.65	Singlet (s)	3H	-C(=O)CH <sub>3</sub>	-	Characteristic methyl singlet for acetophenones. [1][2][3]

## **$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )**

The  $^{13}\text{C}$  spectrum contains a unique diagnostic feature: the coupling of the isocyanide carbon to the quadrupolar  $^{14}\text{N}$  nucleus.

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment	Notes on Electronic Environment
196.5 – 197.0	Quaternary	C=O	Typical conjugated ketone shift. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
163.0 – 165.0	Quaternary	-N≡C	<p>Critical Feature: Often appears as a 1:1:1 triplet (<math>J \approx 6-10</math> Hz) or a broadened signal due to <math>^{13}\text{C}</math>-<math>^{14}\text{N}</math> coupling and quadrupolar relaxation.<a href="#">[1]</a><a href="#">[2]</a><a href="#">[3]</a></p> <p>This confirms the isocyanide connectivity (R-N≡C) vs nitrile (R-C≡N, <math>\sim 118</math> ppm).<a href="#">[2]</a></p>
137.0 – 138.0	Quaternary	Ar-C-CO	Ipso carbon attached to acetyl. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
129.0 – 130.0	Methine (CH)	Ar-C (ortho to CO)	Correlates to the 8.0 ppm proton signal. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
126.0 – 127.0	Methine (CH)	Ar-C (ortho to NC)	Correlates to the 7.5 ppm proton signal. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
$\sim 122.0$	Quaternary	Ar-C-NC	Ipso carbon attached to isocyanide. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
26.5 – 27.0	Methyl	-COCH <sub>3</sub>	Acetyl methyl carbon. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Mass Spectrometry (MS)

Electron Impact (EI) ionization provides a distinct fragmentation pattern useful for confirming the labile isocyanide group.[1]

Molecular Formula: C<sub>9</sub>H<sub>7</sub>NO Exact Mass: 145.05[1][2][3]

m/z Value	Ion Identity	Fragmentation Mechanism
145	[M] <sup>+</sup>	Molecular ion peak.[1][2][3]
130	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of the methyl radical from the acetyl group (α-cleavage). [1][2] Common in acetophenones.
117	[M - CO] <sup>+</sup>	Loss of carbon monoxide.
105	[Ph-CO] <sup>+</sup>	Benzoyl cation (often a rearrangement product).[1][2][3]
43	[CH <sub>3</sub> CO] <sup>+</sup>	Acetylium ion (diagnostic for methyl ketones).[1][2]

## Experimental Validation Protocol

To ensure data integrity when characterizing this compound, follow this validation workflow:

- Solvent Check: Ensure CDCl<sub>3</sub> is neutralized. Acidic traces in chloroform can hydrolyze the isocyanide to the formamide (check for broad IR band at 3300 cm<sup>-1</sup> and disappearance of 2120 cm<sup>-1</sup> peak).
- Concentration: For <sup>13</sup>C NMR, use a high concentration (~50 mg/0.6 mL) to resolve the triplet splitting of the isocyanide carbon, which can be lost in the noise due to <sup>14</sup>N broadening.[2]
- Scan Delay: Increase the relaxation delay (d1 > 2s) in <sup>13</sup>C NMR to accurately integrate the quaternary carbons.

## References

- Synthesis & Dehydration: Kobayashi, G., et al. "Synthesis of Isocyanides via Formamide Dehydration." [2] Synthesis, 2011, 3225-3234. [1][2][3]
- Isocyanide Spectroscopy: Ugi, I. Isonitrile Chemistry. Academic Press, 1971. [2] (Foundational text on isocyanide IR/NMR shifts).
- General Spectral Data (Acetophenones): SDBS (Spectral Database for Organic Compounds), Compound No. 3450 (4-Aminoacetophenone precursor data for correlation). [1][2][3]
- CAS Registry: **1-(4-Isocyanophenyl)ethanone**, CAS No. 125192-28-1. [1][2][3][4][5][6] Chemical Synthesis Database.

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